
Bis(2-methyl-2-butanyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbutan-2-yl)oxyacetate is an organic compound with a unique structure that includes an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)oxyacetate typically involves esterification reactions. One common method is the reaction of 2-methylbutan-2-ol with oxoacetic acid in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (2-Methylbutan-2-yl)oxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Isopropyl acetate: Another ester with comparable chemical behavior but distinct applications.
Butyl acetate: Used in similar industrial applications but has different volatility and solvent properties.
Uniqueness
(2-Methylbutan-2-yl)oxyacetate is unique due to its branched structure, which can influence its reactivity and physical properties. This branching can lead to differences in boiling points, solubility, and interaction with other molecules compared to its linear counterparts.
Eigenschaften
CAS-Nummer |
690-71-1 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
bis(2-methylbutan-2-yl) oxalate |
InChI |
InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3 |
InChI-Schlüssel |
AIKZXVUWCRXZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


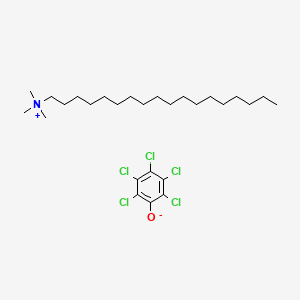
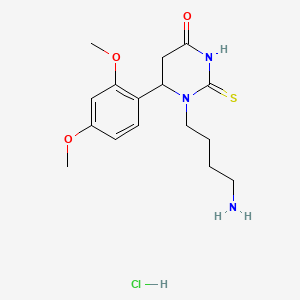
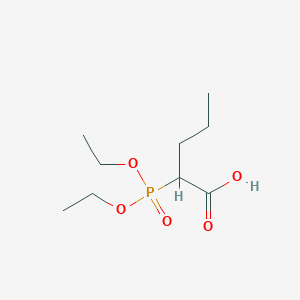
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
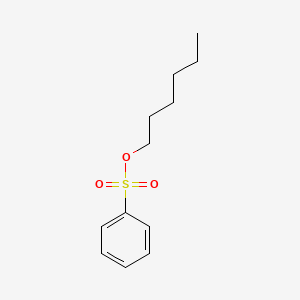
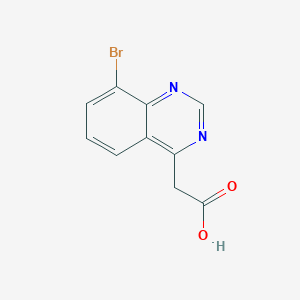
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
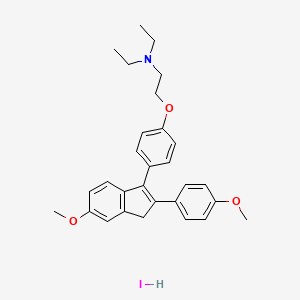
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
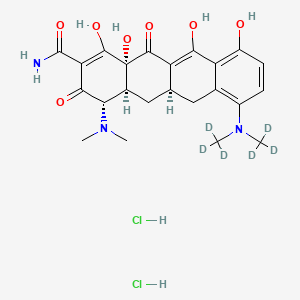
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
